Thiiodine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thiiodine, commonly referred to as the triiodide ion, is a polyhalogen compound represented by the chemical formula . This ion consists of three iodine atoms and is typically formed in aqueous solutions when iodine reacts with iodide ions. Thiiodine is notable for its distinct reddish-brown color in solution, which can vary to yellow at low concentrations and brown at higher concentrations. The triiodide ion plays a significant role in various chemical processes and has been extensively studied due to its unique properties and reactivity.

In this reaction, iodine acts as a Lewis acid while the iodide ion acts as a Lewis base. The triiodide ion can also undergo decomposition under certain conditions, leading to the release of iodine:

Additionally, thiiodine can participate in photo

Thiiodine exhibits biological activity primarily through its role as an antiseptic agent. It is often used in medical applications due to its ability to kill bacteria and fungi. The triiodide ion is also involved in thyroid hormone synthesis, where it serves as a precursor for the production of thyroxine (T4) and triiodothyronine (T3) hormones. These hormones are crucial for regulating metabolism in humans and other organisms .

Thiiodine can be synthesized through several methods:

- Direct Reaction: By dissolving iodine in an aqueous solution of potassium iodide, the triiodide ion is formed directly.

- Acidic Conditions: In acidic solutions, such as when potassium iodate reacts with iodide ions, triiodide ions are generated.

- Titration Methods: Triiodide ions can also be generated through titration processes involving sodium thiosulfate, which allows for precise quantification of triiodide concentrations .

Thiiodine has several applications across various fields:

- Medical Use: As an antiseptic in wound care and surgical procedures.

- Analytical Chemistry: Utilized in titrations to determine concentrations of iodide ions.

- Food Industry: Employed as a food preservative due to its antimicrobial properties.

- Photography: Used in some photographic processes where iodine compounds are involved.

Research into the interactions of thiiodine with various biomolecules has shown that it can form complexes with proteins and nucleic acids, influencing their structure and function. For instance, thiiodine's interaction with starch produces a characteristic blue-black color, which is widely used as a test for starch presence . Additionally, studies have indicated that thiiodine can affect enzymatic activities and cellular processes, highlighting its significance in biochemical pathways.

Thiiodine shares similarities with other polyiodides and halogen compounds. Below are some comparable compounds along with their unique characteristics:

Thiiodine's uniqueness lies in its stability compared to nitrogen triiodide while still being reactive enough to participate in significant biological and chemical processes.

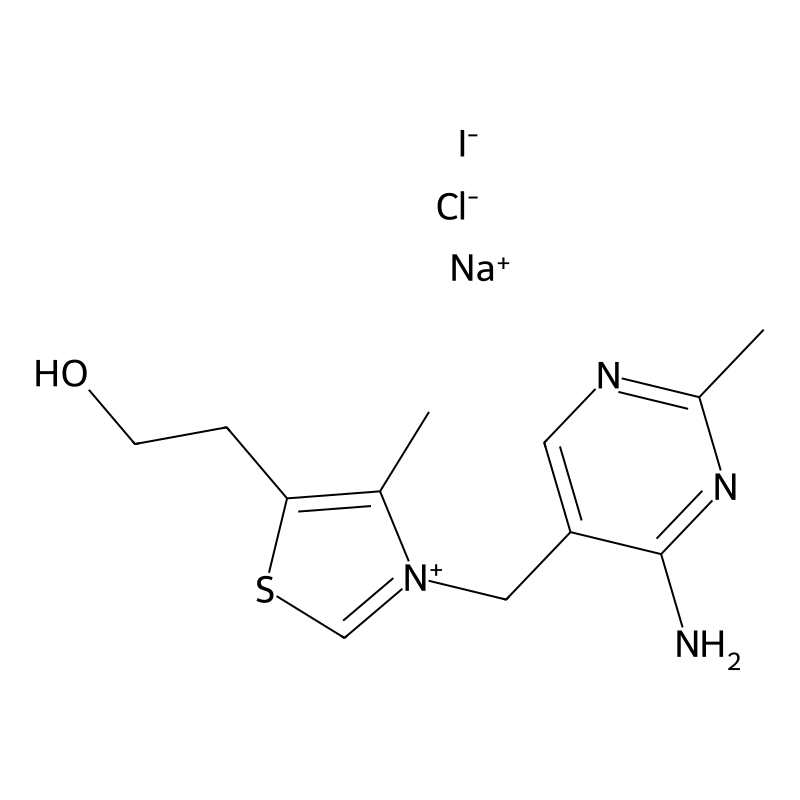

Thiiodine is registered under the Chemical Abstracts Service number 53571-49-6 and is assigned PubChem Compound Identifier 191282. The compound exists under multiple nomenclature systems, with alternative names including Tiiodine and the more descriptive systematic name thiazolium 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl chloride, mixture with sodium iodide. This naming convention reflects the compound's complex nature as both a thiazolium salt and an iodide-containing mixture. The molecular formula of the compound is represented as a mixture, with the thiazolium component having the formula C₁₂H₁₇ClN₄OS and the overall mixture having a molecular weight of 450.70 grams per mole. The systematic nomenclature reveals the structural components that define this compound: a thiazolium ring system substituted with specific organic groups and associated with iodide ions.

The compound's identification is further complicated by the existence of related compounds that share structural similarities but differ in their specific ionic compositions. Research has identified several closely related structures, including 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide with CAS number 4175-03-5. These compounds represent variations in the iodide content and protonation states, demonstrating the diversity within this chemical family. The relationship between these compounds suggests a complex chemistry involving equilibria between different ionic forms and hydration states.